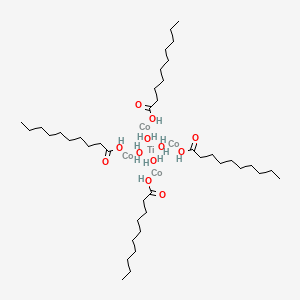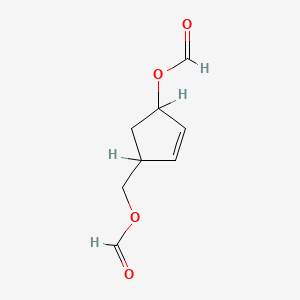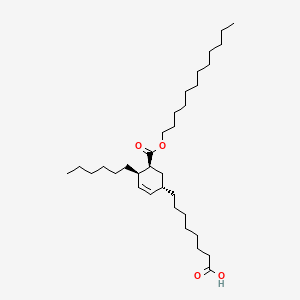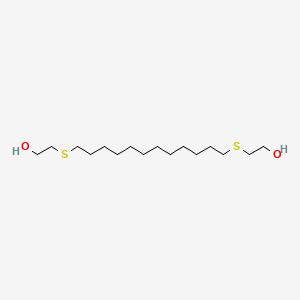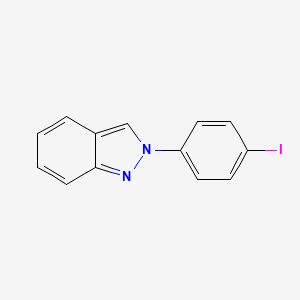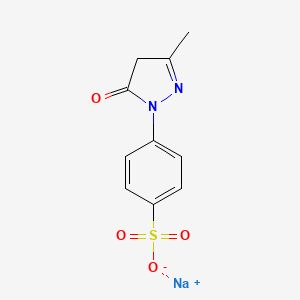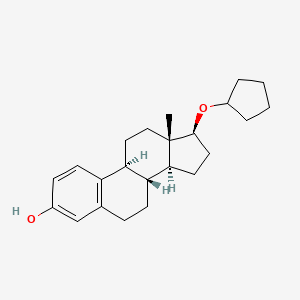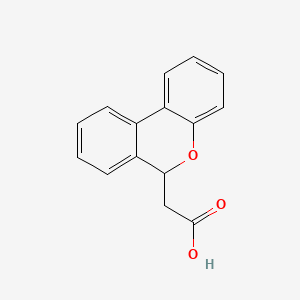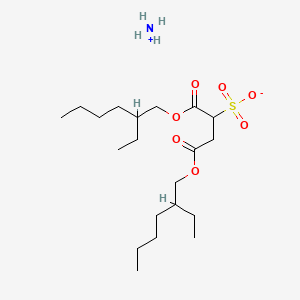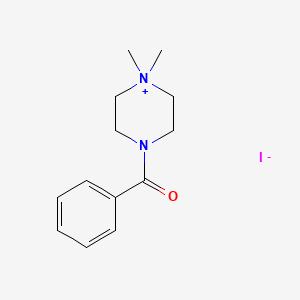
Magnesium sodium fluoride silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium sodium fluoride silicate is a compound that combines magnesium, sodium, fluoride, and silicate ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium sodium fluoride silicate can be synthesized through solid-state reactions involving magnesium oxide, sodium fluoride, and silicon dioxide. The reaction typically occurs at high temperatures, around 900-1000°C, to ensure the formation of the desired compound. The process involves mixing the reactants in stoichiometric ratios and heating them in a furnace until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve the use of natural mineral sources such as forsterite and enstatite, which are treated with ammonium fluoride. This treatment leads to the formation of magnesium nesosilicates and fluoronesosilicates, which can then be processed further to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Magnesium sodium fluoride silicate undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxides of magnesium and silicon.
Reduction: It can be reduced by strong reducing agents to form elemental magnesium and silicon.
Substitution: The fluoride ions in the compound can be substituted by other halides under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxygen: For oxidation reactions.
Hydrogen: For reduction reactions.
Halides: For substitution reactions.
Major Products Formed
The major products formed from these reactions include magnesium oxide, silicon dioxide, and various halide salts depending on the specific reaction conditions .
Scientific Research Applications
Magnesium sodium fluoride silicate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex silicates and fluorides.
Biology: Investigated for its potential use in biomaterials and as a component in dental materials due to its fluoride content.
Medicine: Studied for its potential use in drug delivery systems and as an anticancer agent.
Mechanism of Action
The mechanism by which magnesium sodium fluoride silicate exerts its effects involves the interaction of its fluoride ions with biological systems. Fluoride ions can inhibit the activity of certain enzymes, leading to various biological effects. Additionally, the compound’s silicate component can interact with cellular structures, promoting the formation of biominerals and enhancing the mechanical properties of tissues .
Comparison with Similar Compounds
Similar Compounds
Magnesium silicate fluoride (Mg5(SiO4)2F2): Similar in structure but lacks sodium.
Sodium fluoride silicate (Na2SiF6): Contains sodium and fluoride but lacks magnesium.
Magnesium fluoride (MgF2): Contains magnesium and fluoride but lacks silicate and sodium.
Uniqueness
Magnesium sodium fluoride silicate is unique due to its combination of magnesium, sodium, fluoride, and silicate ions, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications in various fields, making it a versatile and valuable compound .
Properties
CAS No. |
12314-64-6 |
|---|---|
Molecular Formula |
FMgNaOSi+4 |
Molecular Weight |
110.38 g/mol |
IUPAC Name |
magnesium;sodium;oxygen(2-);silicon(4+);fluoride |
InChI |
InChI=1S/FH.Mg.Na.O.Si/h1H;;;;/q;+2;+1;-2;+4/p-1 |
InChI Key |
UWSNFSMPJSLROD-UHFFFAOYSA-M |
Canonical SMILES |
[O-2].[F-].[Na+].[Mg+2].[Si+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


